molecular formula C5H11IO B3001750 2-(2-Iodoethoxy)propane CAS No. 318958-37-1

2-(2-Iodoethoxy)propane

Cat. No.: B3001750
CAS No.: 318958-37-1
M. Wt: 214.046
InChI Key: UWIHFAMNCKJWKW-UHFFFAOYSA-N
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Description

2-(2-Iodoethoxy)propane is an organic compound with the molecular formula C5H11IO It is characterized by the presence of an iodine atom attached to an ethoxy group, which is further connected to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(2-Iodoethoxy)propane involves the reaction of 2-isopropoxyethyl 4-methylbenzenesulfonate with sodium iodide in acetone. The reaction typically proceeds under reflux conditions, allowing the substitution of the sulfonate group with iodine to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Iodoethoxy)propane can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The ethoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of alkanes.

Common Reagents and Conditions

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide in tert-butanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in ether.

Major Products

    Substitution: Formation of 2-(2-hydroxyethoxy)propane.

    Elimination: Formation of propene derivatives.

    Oxidation: Formation of 2-(2-iodoethoxy)propanoic acid.

    Reduction: Formation of propane derivatives.

Scientific Research Applications

2-(2-Iodoethoxy)propane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the modification of biomolecules for imaging or therapeutic purposes.

    Medicine: Investigated for its potential use in radiolabeling for diagnostic imaging.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-Iodoethoxy)propane largely depends on the specific reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond. The molecular targets and pathways involved are primarily determined by the nature of the nucleophile or base used in the reaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Iodoethoxy)propane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine and chlorine analogs. The larger atomic radius and lower electronegativity of iodine make it a better leaving group, facilitating substitution and elimination reactions more readily.

Properties

IUPAC Name

2-(2-iodoethoxy)propane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11IO/c1-5(2)7-4-3-6/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIHFAMNCKJWKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318958-37-1
Record name 2-(2-iodoethoxy)propane
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